Caspofungin-d4

Description

Propriétés

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIKNQVWKBUSNH-XXPLCQOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H88N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity of Caspofungin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Caspofungin-d4, a deuterated analog of the antifungal drug Caspofungin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. It includes available data on isotopic purity, detailed experimental methodologies for its determination, and visual workflows to illustrate these processes.

Data on Isotopic Purity

This compound is commercially available from various suppliers and is primarily used as an internal standard in quantitative analyses, such as mass spectrometry-based assays. The isotopic purity of this compound is a critical parameter that ensures the accuracy and reliability of such applications.

Based on publicly available data from suppliers, the isotopic purity of this compound is consistently reported to be high. A summary of this information is presented in the table below.

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | Cayman Chemical[1] |

| Isotopic Purity | >99% deuterated forms (d1-d4) | Biomol[2] |

| Chemical Purity (HPLC) | >95% | LGC Standards[3][4][5] |

It is important to note that "≥99% deuterated forms (d1-d4)" indicates that the sum of all deuterated species (from one to four deuterium atoms) constitutes at least 99% of the compound. For lot-specific and more detailed quantitative data, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is typically performed using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide quantitative information about the distribution of isotopes within the molecule.

Mass Spectrometry-Based Protocol

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound by differentiating between its various isotopologues (molecules with different isotopic compositions).

Objective: To quantify the percentage of this compound molecules that are fully deuterated (d4) and to determine the distribution of other isotopologues (d0, d1, d2, d3).

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration appropriate for the mass spectrometer being used.

-

Prepare a series of dilutions if necessary to ensure the signal intensity is within the linear range of the detector.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for large molecules like Caspofungin.

-

Analysis Mode: Perform a full scan in positive ion mode to observe the protonated molecular ions [M+H]+.

-

Mass Range: Set the mass range to encompass the expected m/z values for all isotopologues of Caspofungin.

-

Resolution: Ensure the instrument is calibrated and operating at a high resolution to separate the isotopic peaks, which are very close in mass.

-

-

Data Acquisition:

-

Inject the prepared sample into the mass spectrometer.

-

Acquire the full scan mass spectrum, ensuring sufficient signal-to-noise ratio for accurate peak intensity measurement.

-

-

Data Analysis:

-

Identify the cluster of peaks corresponding to the different isotopologues of this compound.

-

Measure the intensity (peak area) of each isotopic peak (d0, d1, d2, d3, d4).

-

Correct the measured intensities for the natural abundance of isotopes (e.g., ¹³C) that contribute to the M+1 and M+2 peaks.

-

Calculate the percentage of each isotopologue relative to the total intensity of all isotopologues. The isotopic purity is typically reported as the percentage of the desired deuterated species.

-

The following diagram illustrates the general workflow for determining isotopic purity using mass spectrometry.

NMR Spectroscopy-Based Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine isotopic purity, particularly by comparing the integrals of signals from the deuterated and non-deuterated positions.

Objective: To confirm the position of deuterium labeling and to quantify the isotopic enrichment at the labeled sites.

Methodology:

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound and a suitable internal standard (with a known concentration and a signal in a clear region of the spectrum) and dissolve them in an appropriate deuterated NMR solvent (e.g., DMSO-d6).

-

-

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Nucleus: Acquire a ¹H (proton) NMR spectrum.

-

Parameters: Use a quantitative NMR (qNMR) pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals for accurate integration.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum of the sample.

-

Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signal corresponding to the protons at the position of deuteration in the non-deuterated species (if observable).

-

Integrate a well-resolved signal from a non-deuterated part of the Caspofungin molecule and the signal from the internal standard.

-

The isotopic purity can be calculated by comparing the integral of the residual proton signal at the deuterated site to the integral of a signal from a fully protonated position in the molecule.

-

The following diagram illustrates the general workflow for determining isotopic purity using NMR spectroscopy.

Conclusion

The isotopic purity of this compound is a critical quality attribute, and available data indicates a high level of deuteration (≥99%). The determination of this parameter relies on sophisticated analytical techniques such as high-resolution mass spectrometry and quantitative NMR spectroscopy. The experimental protocols outlined in this guide provide a framework for the accurate assessment of the isotopic enrichment of this compound and other deuterated compounds, ensuring their suitability for use in sensitive research and development applications. For the most accurate and specific data, users should always refer to the Certificate of Analysis provided by the supplier for the specific lot of material being used.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]

- 3. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]

- 4. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]

- 5. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to Caspofungin-d4: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of Caspofungin-d4, a deuterated analog of the potent antifungal agent Caspofungin. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who require a comprehensive understanding of this stable isotope-labeled internal standard.

Chemical Structure of this compound

This compound is a semi-synthetic lipopeptide and a member of the echinocandin class of antifungal drugs.[1] It is a deuterated form of Caspofungin, specifically labeled with four deuterium atoms on the ethylamino side chain. This isotopic labeling makes it an ideal internal standard for the quantification of Caspofungin in biological matrices using mass spectrometry-based assays.[2]

The formal name for this compound diacetate is 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0, diacetate.[2]

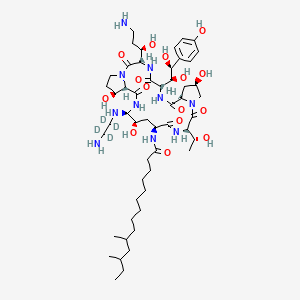

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound diacetate.

| Property | Value | Reference |

| Molecular Formula | C52H84D4N10O15 • 2C2H4O2 | [2] |

| Formula Weight | 1217.5 g/mol | [2] |

| Purity | ≥99% deuterated forms (d1-d4) | [2] |

| Appearance | A solid | [2] |

| Solubility | Slightly soluble in methanol and water (with heating) | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years | [2] |

Synthesis Pathway of Caspofungin

Caspofungin is prepared via a semi-synthetic route starting from pneumocandin B0, a natural product obtained from the fermentation of the fungus Glarea lozoyensis.[3] The synthesis of Caspofungin from pneumocandin B0 is a three-step process that involves the stereoselective formation of a phenylthioaminal, a chemoselective borane reduction of a primary amide, and a stereoselective substitution with ethylenediamine.[3][4] The synthesis of the deuterated analog, this compound, would follow a similar pathway, utilizing deuterated ethylenediamine in the final step.

The overall synthesis pathway is depicted in the following diagram:

Caption: Semi-synthesis of Caspofungin and this compound from Pneumocandin B0.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of Caspofungin from pneumocandin B0. The synthesis of this compound would require the substitution of ethylenediamine with its deuterated counterpart in the final step.

Step 1: Formation of the Phenylthioaminal Intermediate

This step involves the reaction of the hemiaminal moiety of pneumocandin B0 with thiophenol under acidic conditions to stereoselectively form a phenylthioaminal intermediate.[3]

Protocol:

-

Dissolve pneumocandin B0 in a suitable organic solvent (e.g., tetrahydrofuran).

-

Add thiophenol to the solution.

-

Introduce an acid catalyst (e.g., a sulfonic acid resin) to the reaction mixture.

-

Stir the reaction at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Purify the resulting phenylthioaminal intermediate using chromatographic techniques.

Step 2: Chemoselective Reduction of the Primary Amide

This step involves the selective reduction of the primary amide in the presence of other amide functionalities within the molecule using a borane reagent.[3]

Protocol:

-

Dissolve the phenylthioaminal intermediate in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -10 to 0 °C).[5]

-

Slowly add a borane reducing agent (e.g., borane-tetrahydrofuran complex) to the reaction mixture.

-

Maintain the reaction at a low temperature and monitor its progress by HPLC.

-

Once the reaction is complete, quench the excess borane by the careful addition of a suitable reagent (e.g., methanol).

-

Work up the reaction mixture to isolate the reduced amide intermediate.

Step 3: Synthesis of Caspofungin (or this compound)

The final step is the stereoselective substitution of the phenylthio group with ethylenediamine (or ethylenediamine-d4 for the synthesis of this compound) to yield the final product.[3]

Protocol:

-

Dissolve the reduced amide intermediate in a suitable solvent.

-

Add an excess of ethylenediamine (or ethylenediamine-d4).

-

Heat the reaction mixture to facilitate the substitution reaction.

-

Monitor the formation of Caspofungin (or this compound) by HPLC.

-

Upon completion, cool the reaction mixture and purify the final product using preparative chromatography.

-

The final product can be isolated as its acetate salt by precipitation from a solution containing acetic acid.

Mechanism of Action

Caspofungin, and by extension this compound, exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[6] This inhibition is achieved through the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[6] Since mammalian cells lack a cell wall and this specific enzyme, Caspofungin exhibits selective toxicity towards fungal cells.

The following diagram illustrates the mechanism of action of Caspofungin.

Caption: Mechanism of action of Caspofungin.

References

- 1. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of the antifungal beta-1,3-glucan synthase inhibitor CANCIDAS (caspofungin acetate) from pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Mechanism of Action of Deuterated Caspofungin

Disclaimer: As of late 2025, publicly available scientific literature, clinical trial data, and patent databases do not contain specific experimental data on the mechanism of action, pharmacokinetics, or antifungal activity of deuterated caspofungin as a therapeutic agent. This guide provides a comprehensive overview of the well-established mechanism of action of caspofungin. It further elaborates on the principles of drug deuteration and presents a theoretical framework for how these principles might apply to caspofungin, a discussion that remains hypothetical pending future research.

Executive Summary

Caspofungin is a semisynthetic lipopeptide antifungal agent and the first approved member of the echinocandin class.[1] Its unique mechanism of action, targeting the fungal cell wall, provides a significant therapeutic advantage, particularly against infections caused by Candida and Aspergillus species.[2] The core of its antifungal activity lies in the noncompetitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, an essential component for maintaining the structural integrity of the fungal cell wall.[3] This enzyme is absent in mammalian cells, contributing to caspofungin's favorable safety profile.[3] Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, is a pharmaceutical strategy to enhance the metabolic stability of drugs. While no specific data exists for deuterated caspofungin, this guide will explore the potential implications of such a modification based on established principles of the kinetic isotope effect.

Mechanism of Action of Caspofungin

The primary molecular target of caspofungin is the enzyme β-(1,3)-D-glucan synthase.[3] This enzyme is a transmembrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that constitutes a major structural component of the cell wall in many pathogenic fungi.[1]

Inhibition of β-(1,3)-D-Glucan Synthase

Caspofungin acts as a noncompetitive inhibitor of the FKS1 subunit of the β-(1,3)-D-glucan synthase complex.[4] This inhibition disrupts the formation of glucan polymers, leading to a significant reduction in the structural integrity of the fungal cell wall.[1] The consequences of this inhibition are profound, resulting in osmotic instability and ultimately, cell death in susceptible fungi.[5]

The effect of caspofungin is fungicidal against most Candida species and fungistatic against Aspergillus species.[3] This difference in activity is attributed to the varying reliance of these fungi on β-(1,3)-D-glucan for their structural integrity and growth processes.

Quantitative Data Summary

The in vitro activity of caspofungin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

In Vitro Susceptibility of Fungal Pathogens to Caspofungin

| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |

| Candida spp. (all) | 0.5 | 1.0 - 2.0 | 0.008 - 4 |

| Aspergillus spp. | - | - | - |

| Rhizopus oryzae | >16 | >16 | >16 |

Data compiled from multiple sources.[6][7] Note: MIC values can vary depending on the testing methodology (e.g., CLSI vs. EUCAST) and the specific isolates tested.

Pharmacokinetic Parameters of Caspofungin in Healthy Adults

| Parameter | Value |

| Protein Binding | ~97% (primarily albumin) |

| Distribution | 92% tissue distribution within 36-48 hours |

| Metabolism | Slow hepatic metabolism via hydrolysis and N-acetylation |

| Elimination Half-life (β-phase) | 9 - 11 hours |

| Plasma Clearance | 10 - 12 mL/min |

Data compiled from multiple sources.[1][8][9][10][11]

The Potential Role of Deuteration

Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. The replacement of hydrogen with deuterium in a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

Theoretical Impact of Deuteration on Caspofungin

Caspofungin undergoes slow metabolism in the liver through hydrolysis and N-acetylation.[3] While it is not a major substrate for the cytochrome P450 system, altering its metabolic stability through deuteration could have several potential benefits:

-

Increased Half-Life: By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolism could be slowed, potentially leading to a longer elimination half-life.

-

Reduced Dosing Frequency: An extended half-life might allow for less frequent dosing, improving patient convenience and adherence.

-

Improved Therapeutic Index: By potentially reducing the formation of certain metabolites, deuteration could lead to an improved safety and tolerability profile.

It is important to reiterate that these potential advantages are theoretical and would require extensive preclinical and clinical studies to be validated for a deuterated version of caspofungin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of antifungal agents like caspofungin.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3/M38-A2)

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.[5]

-

Preparation of Caspofungin Stock Solution: A stock solution of caspofungin is prepared at a concentration of 1280 µg/mL by dissolving the reference powder in a minimal amount of dimethyl sulfoxide (DMSO) and then diluting with sterile distilled water. Aliquots are stored at -70°C.

-

Preparation of Microtiter Plates: Serial twofold dilutions of caspofungin are prepared in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates. Final drug concentrations typically range from 0.008 to 16 µg/mL.

-

Inoculum Preparation:

-

Yeasts (Candida spp.): A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

-

Filamentous Fungi (Aspergillus spp.): Conidia are harvested from a culture grown on potato dextrose agar. The conidial suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of caspofungin that causes a prominent inhibition of growth compared to the drug-free growth control well.[6]

Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory activity of a compound on the target enzyme.

-

Preparation of Microsomal Fractions: Fungal cells are grown to mid-log phase, harvested, and spheroplasted. The spheroplasts are lysed, and the microsomal fraction containing the membrane-bound glucan synthase is isolated by differential centrifugation.

-

Enzyme Reaction: The microsomal fraction is incubated with the substrate UDP-[¹⁴C]-glucose in a reaction buffer, along with varying concentrations of caspofungin or a control.

-

Quantification of Glucan Synthesis: The reaction is stopped, and the radiolabeled glucan product is precipitated and collected on a filter. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of glucan synthase activity is calculated for each caspofungin concentration, and the IC₅₀ (the concentration that inhibits 50% of enzyme activity) is determined.[7]

Conclusion

Caspofungin's established mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, remains a cornerstone of its efficacy as an antifungal agent. This targeted approach ensures potent activity against susceptible fungi while maintaining a high degree of safety in humans. The concept of deuterating caspofungin presents an intriguing avenue for potentially enhancing its pharmacokinetic properties, which could translate to improved clinical utility. However, in the absence of empirical data, the specific effects of deuteration on the mechanism of action, efficacy, and safety of caspofungin remain speculative. Further research, including in vitro and in vivo studies, is necessary to elucidate the true potential of a deuterated caspofungin analogue.

References

- 1. Caspofungin: the first agent available in the echinocandin class of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspofungin: the first in a new class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspofungin Inhibits Rhizopus oryzae 1,3-β-d-Glucan Synthase, Lowers Burden in Brain Measured by Quantitative PCR, and Improves Survival at a Low but Not a High Dose during Murine Disseminated Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. jwatch.org [jwatch.org]

- 10. Single- and Multiple-Dose Pharmacokinetics of Caspofungin in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population Pharmacokinetics of Caspofungin and Dose Simulations in Heart Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

Caspofungin-d4: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Caspofungin-d4 is the deuterated analogue of Caspofungin, a potent antifungal agent belonging to the echinocandin class of drugs. Caspofungin revolutionized the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Its unique mechanism of action, targeting the fungal cell wall, provides a significant advantage over other antifungal agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis and characterization, and its critical application as an internal standard in pharmacokinetic and bioequivalence studies.

Physical and Chemical Properties

This compound is a complex lipopeptide, and its physical and chemical properties are crucial for its handling, formulation, and analytical method development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₈₄D₄N₁₀O₁₅ | [1][2] |

| Formula Weight | 1217.5 g/mol (as diacetate salt) | [1][2] |

| CAS Number | 1131958-73-0 | [3] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in methanol and water (with heating) | [1] |

| Storage | -20°C | [4][5] |

| Purity | >99% deuterated forms (d₁-d₄) | [1][2] |

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Caspofungin exerts its antifungal activity by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[6] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells, making it an excellent target for selective toxicity.[7][8][9] The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[10]

The β-(1,3)-D-glucan synthesis pathway is a fundamental process for fungal cell wall construction. The key steps are outlined in the signaling pathway diagram below.

References

- 1. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]

- 5. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Caspofungin-d4 in Common Laboratory Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Caspofungin-d4, a deuterated analog of the antifungal drug Caspofungin. Given that this compound is primarily used as an internal standard for the quantification of Caspofungin by GC- or LC-MS, its solubility characteristics are critical for the preparation of stock solutions and standards in analytical and research settings.[1] This document compiles available solubility data, outlines the standard experimental protocols for its determination, and illustrates the parent compound's mechanism of action.

Physicochemical Properties of this compound (Acetate)

This compound is the deuterated form of Caspofungin, an echinocandin antifungal agent.[2] The acetate salt is a common formulation.

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₄D₄N₁₀O₁₅ ⋅ 2C₂H₄O₂ | [1][3] |

| Formula Weight | 1217.5 g/mol | [1] |

| Purity | >99% deuterated forms (d₁-d₄) | [1] |

| Appearance | A solid | [1] |

Solubility Data

Quantitative solubility data for this compound is not widely published. However, the solubility of its non-deuterated counterpart, Caspofungin acetate, is well-documented and serves as a reliable proxy due to their structural similarity. Deuterium substitution has a minimal effect on physicochemical properties like solubility.

The following table summarizes the solubility of Caspofungin (as the acetate or diacetate salt) in various common laboratory solvents.

| Solvent | Solubility (mg/mL) | Notes | Source |

| DMSO (Dimethyl sulfoxide) | ~25 | - | [4][5] |

| Ethanol | ~20 | - | [4][5] |

| DMF (Dimethylformamide) | ~20 | - | [4][5] |

| Water | 10 | Freely soluble | [5][6] |

| Methanol | Soluble | Freely soluble | [5][6] |

| PBS (pH 7.2) | ~3 | - | [4] |

Qualitative Solubility Descriptions:

-

This compound (acetate): Slightly soluble in methanol and slightly soluble in heated water.[1][7]

-

Caspofungin (acetate): Slightly soluble in ethanol.[6]

Mechanism of Action of Caspofungin

Caspofungin exerts its antifungal effect by inhibiting a key enzyme in the fungal cell wall synthesis pathway. This mechanism is highly specific to fungi as the target enzyme is absent in mammalian cells.[8][9]

-

Target: The primary target is the enzyme β-(1,3)-D-glucan synthase.[8][10]

-

Action: Caspofungin non-competitively inhibits this enzyme, preventing the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[8][9][10]

-

Result: The depletion of β-(1,3)-D-glucan weakens the cell wall, rendering the fungal cell susceptible to osmotic stress, which ultimately leads to cell lysis and death.[10] This activity is fungicidal against Candida species and fungistatic against Aspergillus species.[9][10]

Caption: Mechanism of action of Caspofungin targeting fungal cell wall synthesis.

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[11][12] This protocol is a foundational technique in pharmaceutical research.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound solid

-

Solvent of interest (e.g., DMSO, Ethanol, Water)

-

Sealed glass vials

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Calibrated analytical balance

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed glass vial. The excess solid ensures that equilibrium can be reached with the undissolved solute.[11]

-

Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure the solution reaches equilibrium.[11] The time required may vary depending on the compound and solvent system.

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is typically accomplished by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter that does not absorb the solute.[11][12]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly HPLC.[11] A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[11]

Caption: Generalized workflow for the shake-flask solubility determination method.

References

- 1. This compound (acetate) | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Caspofungin Diacetate - LKT Labs [lktlabs.com]

- 6. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

Commercial Suppliers and Technical Applications of Caspofungin-d4 for Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin is a potent antifungal agent belonging to the echinocandin class of drugs. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, a structure not present in mammalian cells. This selective action makes it an effective and valuable therapeutic agent for treating a variety of fungal infections, particularly those caused by Candida and Aspergillus species.[1][2] For researchers, the deuterated analog, Caspofungin-d4, serves as an invaluable tool, primarily as an internal standard in pharmacokinetic and pharmacodynamic studies to ensure the accuracy and reliability of quantitative analyses. This guide provides a comprehensive overview of commercial suppliers of this compound, its technical specifications, and detailed methodologies for its application in research settings.

Commercial Suppliers of this compound

For research and development purposes, several reputable suppliers offer high-purity this compound. The following table summarizes key information from some of the prominent commercial vendors.

| Supplier | Product Name | Catalog Number/Synonyms | Purity | Isotopic Enrichment | Format | Storage |

| MedchemExpress | This compound | HY-17006S | >98% | Not Specified | Lyophilized | -20°C |

| Cayman Chemical | This compound (acetate) | 15924 | ≥98% | ≥99% deuterated forms (d1-d4) | Solid | -20°C |

| Sussex Research | This compound Acetate | SI030050 | >95% (HPLC) | >95% | Solid | -20°C |

Technical Data and Specifications

This compound is a deuterium-labeled version of Caspofungin, intended for use as an internal standard for the quantification of Caspofungin by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

| Parameter | Value |

| Chemical Formula | C₅₂H₈₄D₄N₁₀O₁₅ (acetate salt may vary) |

| Molecular Weight | ~1157.39 g/mol (as acetate) |

| CAS Number | 1131958-73-0 |

| Solubility | Soluble in DMSO and Methanol |

| Appearance | White to off-white solid |

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Caspofungin exerts its antifungal activity by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for polymerizing UDP-glucose into long β-(1,3)-D-glucan chains, which form the structural backbone of the cell wall. By inhibiting this enzyme, Caspofungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[2]

Experimental Protocols: Quantification of Caspofungin using this compound by LC-MS/MS

The following provides a generalized, yet detailed, methodology for the quantification of Caspofungin in biological matrices, such as plasma, using this compound as an internal standard (IS). This protocol is a composite of best practices and common procedures found in the scientific literature.[4]

Materials and Reagents

-

Caspofungin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank biological matrix (e.g., human plasma)

Preparation of Stock and Working Solutions

-

Caspofungin Stock Solution (1 mg/mL): Accurately weigh and dissolve Caspofungin in a known volume of a suitable solvent (e.g., 50:50 ACN:water) to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the Caspofungin stock solution.

-

Working Solutions: Prepare serial dilutions of the Caspofungin stock solution in the appropriate solvent to create a series of working solutions for calibration standards and quality controls (QCs). A typical working concentration for the this compound IS is 1 µg/mL.

Sample Preparation: Protein Precipitation

-

To 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table outlines typical LC-MS/MS parameters for the analysis of Caspofungin.

| Parameter | Typical Setting |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Caspofungin: m/z 547.3 -> [Product Ion] this compound: m/z 549.3 -> [Product Ion] |

| Collision Energy | Optimized for specific instrument and transitions |

Note: The exact m/z values for precursor and product ions may vary slightly depending on the instrument and adducts formed. It is crucial to optimize these parameters on the specific instrument being used.

Calibration Curve and Quality Controls

Prepare a calibration curve by spiking blank biological matrix with known concentrations of Caspofungin. A typical range might be from 10 ng/mL to 5000 ng/mL. Prepare at least three levels of quality control samples (low, medium, and high concentrations) in the same manner.

Conclusion

This compound is an essential tool for researchers engaged in the development and study of antifungal therapies. Its use as an internal standard in LC-MS/MS and other quantitative methods allows for precise and accurate determination of Caspofungin concentrations in various biological matrices. This guide provides a foundational understanding of the commercial availability of this compound, its mechanism of action, and a detailed, generalized protocol for its application in a research setting. By utilizing the information presented, researchers can confidently source and apply this critical reagent in their studies, contributing to the advancement of antifungal drug development.

References

Technical Guide: Deuterium Labeling Position in Caspofungin-d4

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the deuterium labeling in Caspofungin-d4, a crucial internal standard for the quantification of the antifungal drug Caspofungin. This document outlines the precise location of the deuterium atoms, presents relevant quantitative data, and discusses plausible experimental approaches for its synthesis and characterization.

Introduction to Caspofungin

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.[1][2] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death.[1][2] Caspofungin is effective against a range of fungal pathogens, including Candida and Aspergillus species.[1] Due to its clinical significance, accurate quantification in biological matrices is paramount, necessitating the use of stable isotope-labeled internal standards like this compound in mass spectrometry-based assays.[3]

Position of Deuterium Labeling

The deuterium atoms in this compound are strategically placed on the ethylamino side chain. Specifically, all four hydrogen atoms on the two carbon atoms of the ethyl group are substituted with deuterium.

The formal chemical name for this compound is: 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0.[3][4]

This specific labeling on a part of the molecule less susceptible to metabolic alteration ensures that the deuterated standard co-elutes with the unlabeled drug and exhibits similar ionization efficiency in mass spectrometry, while being clearly distinguishable by its mass-to-charge ratio.

Quantitative Data

The following table summarizes the key quantitative specifications for commercially available this compound (acetate salt).

| Parameter | Value | Reference |

| Molecular Formula | C₅₂H₈₄D₄N₁₀O₁₅ • 2C₂H₄O₂ | [3] |

| Formula Weight | 1217.5 g/mol | [3] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [3][4] |

| Chemical Purity | >95% (HPLC) | [5] |

Visualization of Deuterium Labeling

The following diagram illustrates the chemical structure of Caspofungin, with the positions of the four deuterium atoms in this compound highlighted.

Caption: Structure of Caspofungin with Deuterium Labeling on the Ethylamino Side Chain.

Note: Due to the complexity of rendering a full chemical structure in DOT language that is both accurate and clear, the above diagram provides a simplified representation focusing on the labeled portion of the molecule. A full structural image would be necessary for complete chemical detail.

Experimental Protocols

While the precise, proprietary synthesis protocol for commercially available this compound is not publicly disclosed, a general methodology can be inferred from standard organic synthesis and deuterium labeling techniques.

General Synthesis Workflow

The synthesis would likely involve the coupling of a deuterated building block to an advanced intermediate of the Caspofungin core structure.

Caption: Plausible synthetic workflow for this compound.

Preparation of the Deuterated Building Block

The key step is the synthesis of the deuterated ethylamine moiety. One plausible route involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of aminoacetonitrile with a deuterium-donating reducing agent or catalytic deuterogenation.

A general procedure for similar transformations could be:

-

Precursor Synthesis: Preparation of a suitable precursor like N-protected aminoacetonitrile.

-

Reductive Deuteration: The precursor is subjected to reduction in the presence of a deuterium source. This could involve:

-

Catalytic deuteration using deuterium gas (D₂) and a catalyst such as Palladium on carbon (Pd/C).

-

Reduction with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

-

-

Work-up and Purification: Standard organic chemistry procedures to isolate and purify the deuterated amine building block.

Coupling and Final Synthesis Steps

The deuterated ethylamine building block, likely with appropriate protecting groups, would then be coupled to the main Caspofungin cyclic peptide core. The synthesis of the Caspofungin core itself is a complex multi-step process. The final steps would involve the removal of all protecting groups and subsequent purification of the final this compound product, typically by preparative high-performance liquid chromatography (HPLC).

Analytical Characterization

Confirmation of the deuterium labeling position and isotopic purity would be achieved through a combination of analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the correct mass of the deuterated molecule and provide information on the isotopic distribution (d₀ to d₄).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of signals in the proton NMR spectrum corresponding to the ethyl group would confirm the successful replacement of protons with deuterium.

-

²H NMR: The presence of a signal in the deuterium NMR spectrum would directly show the location of the deuterium atoms.

-

¹³C NMR: The carbon signals for the deuterated ethyl group would show characteristic splitting patterns (due to C-D coupling) and potentially a slight isotopic shift.

-

Conclusion

This compound is a critical analytical tool where the four deuterium atoms are located on the ethyl group of the ethylamino side chain. This specific labeling provides a stable and reliable internal standard for the accurate quantification of Caspofungin in various research and clinical settings. While the exact synthetic protocol is proprietary, the preparation can be conceptualized through established methods of peptide synthesis and deuterium labeling, with rigorous analytical characterization ensuring the quality of the final product.

References

- 1. A Solid-State Deuterium NMR and SFG Study of the Side Chain Dynamics of Peptides Adsorbed onto Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Characterization of a Disordered Peptide Using In-Droplet Hydrogen/Deuterium Exchange Mass Spectrometry and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hwb.gov.in [hwb.gov.in]

- 5. US6469214B2 - Process for the preparation of ethanolamines - Google Patents [patents.google.com]

Unraveling the Molecular Fragmentation of Caspofungin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Caspofungin-d4, a deuterated analog of the potent antifungal agent Caspofungin. Understanding the fragmentation behavior of this internal standard is critical for the development and validation of robust bioanalytical methods essential in preclinical and clinical drug development. This document outlines a plausible fragmentation pathway, presents quantitative data in a structured format, details a typical experimental protocol, and provides a visual representation of the fragmentation cascade.

Introduction to Caspofungin and its Deuterated Analog

Caspofungin is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs.[1][2] It exerts its therapeutic effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][3][4] this compound, where four hydrogen atoms have been replaced by deuterium, is commonly used as an internal standard in quantitative bioanalysis by mass spectrometry. Its chemical structure is provided in Figure 1. The inclusion of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Figure 1. Chemical Structure of Caspofungin

References

A Deep Dive into the Pharmacokinetics of Caspofungin and the Role of Deuterated Analogs in its Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Caspofungin, a first-in-class echinocandin antifungal agent. It further details the critical role of its deuterated analog, Caspofungin-d4, as an internal standard in the bioanalytical methods essential for precise pharmacokinetic characterization. This document synthesizes key data, outlines experimental methodologies, and presents visual representations of metabolic pathways and analytical workflows to support advanced research and development in antifungal therapies.

Executive Summary

Caspofungin is a potent antifungal agent that functions by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3][4][5][6] Its pharmacokinetic profile is characterized by intravenous administration, high protein binding, and a distribution-driven clearance.[1][7] Understanding these parameters is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The accurate measurement of Caspofungin concentrations in biological matrices is heavily reliant on robust bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the use of a stable isotope-labeled internal standard like this compound is indispensable for achieving high precision and accuracy.[8][9] This guide will explore the pharmacokinetics of Caspofungin and the integral function of this compound in its quantitative analysis.

Pharmacokinetic Profile of Caspofungin

Caspofungin is administered intravenously due to its poor oral bioavailability.[1][7] Following administration, it exhibits a polyphasic elimination from plasma.[1][7]

Table 1: Summary of Caspofungin Pharmacokinetic Parameters in Healthy Adult Men

| Parameter | Value | Reference |

| Administration Route | Intravenous Infusion (1-hour) | [1] |

| β-phase Half-life (t½) | 9 to 10 hours | [1] |

| Plasma Clearance (CL) | 10 to 12 mL/min | [1] |

| Renal Clearance of Unchanged Drug | ~2% of dose | [1] |

| Protein Binding | ~97% (primarily to albumin) | [7] |

Data represents typical values observed in healthy adult male subjects.

Table 2: Caspofungin Pharmacokinetic Parameters in ICU Patients (Day 3 of Treatment)

| Parameter | Median (IQR) | Reference |

| AUC₀₋₂₄ (mg·h/L) | 88.7 (72.2–97.5) | [10][11] |

| Cₘᵢₙ (mg/L) | 2.15 (1.40–2.48) | [10][11] |

| Cₘₐₓ (mg/L) | 7.51 (6.05–8.17) | [10][11] |

| Volume of Distribution (V) (L) | 7.72 (6.12–9.01) | [10][11] |

| Clearance (CL) (L/h) | 0.57 (0.54–0.77) | [10][11] |

Data from ICU patients receiving a 70 mg loading dose followed by 50 mg daily.[10][11]

Mechanism of Action of Caspofungin

Caspofungin exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[3][5] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the cell wall of many pathogenic fungi, including Candida and Aspergillus species.[4][6] The disruption of cell wall integrity leads to osmotic instability and ultimately cell death.[5] Mammalian cells lack a cell wall and β-(1,3)-D-glucan, contributing to the selective toxicity of Caspofungin.

Caption: Mechanism of action of Caspofungin.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS is a stable isotope-labeled version of the analyte, in this case, this compound.

This compound is structurally identical to Caspofungin, except that four hydrogen atoms have been replaced by deuterium atoms.[9] This results in a molecule that has the same physicochemical properties (e.g., polarity, ionization efficiency, and chromatographic retention time) as Caspofungin but a different mass-to-charge ratio (m/z).

The use of this compound as an IS corrects for variability in the analytical process, including:

-

Sample Preparation: Losses during extraction and protein precipitation.

-

Instrumental Analysis: Fluctuations in injection volume and mass spectrometer response.

By adding a known amount of this compound to each sample, the ratio of the analyte signal to the IS signal can be used to calculate the concentration of Caspofungin, thereby improving the reliability of the results.

Experimental Protocols for Pharmacokinetic Analysis

The determination of Caspofungin's pharmacokinetic profile involves a series of well-defined steps, from sample collection to data analysis.

Study Design and Sample Collection

-

Administration: Caspofungin is administered as a 1-hour intravenous infusion.[1]

-

Biological Samples: Serial blood samples are collected at predefined time points post-infusion. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[12]

-

Internal Standard Addition: A precise volume of this compound solution is added to each plasma sample before processing.

Sample Preparation: Protein Precipitation

A common method for extracting Caspofungin and its internal standard from plasma is protein precipitation.

-

To 100 µL of plasma containing this compound, add acetonitrile to precipitate proteins.[8]

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.[8]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying Caspofungin in biological matrices.

-

Chromatography: The sample extract is injected into a high-performance liquid chromatography (HPLC) system. A C8 or C18 analytical column is typically used to separate Caspofungin from other plasma components.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions of Caspofungin and this compound.[8]

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Caspofungin and this compound to ensure selectivity and sensitivity.[8]

-

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of Caspofungin to the peak area of this compound against known concentrations of Caspofungin. The concentration of Caspofungin in the unknown samples is then determined from this curve.

Caption: Experimental workflow for Caspofungin pharmacokinetic analysis.

Conclusion

The pharmacokinetic profile of Caspofungin is well-characterized, supporting its clinical use in treating invasive fungal infections. The development and application of robust bioanalytical methods are fundamental to these characterizations. This compound, as a stable isotope-labeled internal standard, is a critical component of the gold-standard LC-MS/MS methodology, ensuring the high-quality data necessary for pharmacokinetic modeling, dose optimization, and ultimately, improved patient outcomes. This guide provides a foundational understanding for researchers and drug development professionals working with this important antifungal agent.

References

- 1. Single- and Multiple-Dose Pharmacokinetics of Caspofungin in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jwatch.org [jwatch.org]

- 3. ijapbjournal.com [ijapbjournal.com]

- 4. Caspofungin: a review of its use in the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspofungin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. litfl.com [litfl.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics of caspofungin in ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Quantification of Caspofungin in Human Plasma using Caspofungin-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Caspofungin is a broad-spectrum antifungal agent from the echinocandin class, primarily used in the treatment of invasive fungal infections. Therapeutic drug monitoring (TDM) of Caspofungin can be beneficial in optimizing treatment efficacy and minimizing toxicity, particularly in critically ill patients where pharmacokinetics can be highly variable. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Caspofungin in human plasma. The method utilizes a stable isotope-labeled internal standard, Caspofungin-d4, to ensure high accuracy and precision. The simple protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput clinical research and pharmacokinetic studies.

Principle of the Method

The accurate quantification of an analyte in a complex biological matrix like plasma can be challenging due to variations in sample preparation and instrument response. The use of an internal standard (IS) that behaves similarly to the analyte of interest throughout the entire analytical process is crucial for correcting these variations. A stable isotope-labeled internal standard, such as this compound, is the gold standard as its physicochemical properties are nearly identical to the analyte, Caspofungin. It co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved.

Caption: The role of an internal standard in correcting for variability.

Experimental Protocols

Materials and Reagents

-

Caspofungin acetate (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Instrumentation

-

A validated UPLC-MS/MS system, such as a Waters Acquity UPLC coupled to a Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Caspofungin Stock Solution (1 mg/mL): Accurately weigh and dissolve Caspofungin acetate in LC-MS grade water to obtain a final concentration of 1 mg/mL of the free base.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

-

Caspofungin Working Solutions: Prepare serial dilutions of the Caspofungin stock solution in water to create working solutions for calibration standards and quality controls.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL. This solution will be used for protein precipitation.

Sample Preparation

A protein precipitation method is used for the extraction of Caspofungin and this compound from plasma samples.[1][2][3]

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography

| Parameter | Value |

| Column | C8 or C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

The [M+2H]2+ precursor ion is often monitored for Caspofungin.[2][3] this compound will have a +2 m/z shift for the precursor ion due to the addition of 4 deuterons. Product ions can be selected based on fragmentation patterns.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Caspofungin | 547.3 | 137.1 |

| This compound (IS) | 549.3 | 137.1 (or other stable fragment) |

Method Validation Summary

The method was validated according to the FDA guidelines for bioanalytical method validation.[4] The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.05 - 20 µg/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.05 | < 15 | 90 - 110 | < 15 | 90 - 110 |

| Low | 0.15 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Mid | 1.5 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| High | 15 | < 10 | 95 - 105 | < 10 | 95 - 105 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Caspofungin | > 85% | 90 - 110% |

| This compound (IS) | > 85% | 90 - 110% |

Conclusion

This application note provides a detailed protocol for the quantitative analysis of Caspofungin in human plasma using this compound as an internal standard. The described LC-MS/MS method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery. The use of a stable isotope-labeled internal standard ensures reliable and robust quantification, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic research of Caspofungin.

References

- 1. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Note: Quantitative Analysis of Caspofungin in Human Plasma using LC-MS/MS with Caspofungin-d4 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of caspofungin in human plasma. The protocol utilizes a simple and rapid protein precipitation extraction procedure and incorporates Caspofungin-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of caspofungin concentrations in a biological matrix.

Introduction

Caspofungin is a broad-spectrum antifungal agent from the echinocandin class, effective against invasive candidiasis and aspergillosis.[1][2] It acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3] Accurate determination of caspofungin concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing therapeutic regimens in critically ill patients.[1][2] This protocol describes a validated LC-MS/MS method employing this compound as an internal standard to provide reliable and reproducible quantification of caspofungin in human plasma.

Experimental

Materials and Reagents

-

Caspofungin acetate (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

Preparation of Stock and Working Solutions

Caspofungin Stock Solution (1 mg/mL): Accurately weigh and dissolve caspofungin acetate in ultrapure water to a final concentration of 1 mg/mL.[4] Store the stock solution at -80°C.[4]

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL. Store the stock solution at -20°C.

Working Solutions: Prepare working solutions of caspofungin by serial dilution of the stock solution with ultrapure water to create calibration standards and quality control (QC) samples. Prepare the IS working solution by diluting the IS stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma (standards, QCs, or unknown samples) into the corresponding labeled tubes.[1][2]

-

Add 200 µL of the IS working solution (1 µg/mL in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C8, 2.1 x 30 mm, 3.5 µm[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Gradient | As required for optimal separation |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Caspofungin Transition | m/z 547.3 → 137.1[1][2] |

| This compound Transition | m/z 547.8 → specific product ion* |

*Note: The specific product ion for this compound should be determined by direct infusion to ensure optimal sensitivity and specificity. Based on the literature for a similar internal standard, a transition to m/z 62.2 could be a starting point for optimization.[1][2]

Quantitative Data Summary

The following tables summarize typical validation parameters for a caspofungin bioanalytical method.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.04 - 20 µg/mL[1][2] |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 0.12 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 1.6 | < 8% | ± 8% | < 8% | ± 8% |

| High | 16 | < 8% | ± 8% | < 8% | ± 8% |

Data presented are representative values from published methods.[1][2]

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Mean Extraction Recovery | ~90%[1][2] |

| Matrix Effect | Minimal to no significant ion suppression or enhancement observed |

Experimental Workflow Diagram

Caption: Workflow for the LC-MS/MS analysis of caspofungin in plasma.

Signaling Pathway Diagram

Not applicable for this analytical protocol.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantitative analysis of caspofungin in human plasma. The use of a stable isotope-labeled internal standard, this compound, and a straightforward protein precipitation protocol ensures high accuracy and precision, making it a valuable tool for researchers and drug development professionals.

References

- 1. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Caspofungin: an echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Caspofungin-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Caspofungin-d4 for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer comprehensive methodologies for various extraction techniques, supported by quantitative data and visual workflows to ensure accurate and reproducible results in a research and development setting.

Introduction

Caspofungin is an echinocandin antifungal agent used in the treatment of invasive fungal infections. Quantitative analysis of Caspofungin in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This compound, a deuterated analog, is commonly used as an internal standard (IS) to ensure accuracy and precision in bioanalytical methods[1]. Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby improving the sensitivity and robustness of the analytical method.

A significant challenge in the analysis of Caspofungin is its propensity to adsorb to glass and plastic surfaces, which can lead to variability and poor recovery[2][3][4]. Therefore, careful selection of sample preparation techniques and materials is essential. The most common techniques employed for Caspofungin extraction from biological matrices such as plasma, blood, and aqueous humor include protein precipitation (PPT), solid-phase extraction (SPE), and column-switching high-performance liquid chromatography (HPLC)[2][5][6].

Sample Preparation Techniques

This section details the most effective and widely used sample preparation techniques for the analysis of this compound.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and blood. Acetonitrile is a commonly used solvent for this purpose[2][3][4].

Quantitative Data Summary: Protein Precipitation

| Parameter | Matrix | Value | Reference |

| Recovery | Plasma | 90 ± 3% | [2][3] |

| Recovery | Human Microdialysates | 81-89% (with 1-propanol) | [7] |

| Lower Limit of Quantification (LLOQ) | Plasma | 0.04 µg/mL | [2][3] |

| Lower Limit of Quantification (LLOQ) | Human Microdialysates | 0.07 µg/mL | [7] |

| Lower Limit of Quantification (LLOQ) | Aqueous Humor | 10 ng/mL | [4] |

| Inter-day Accuracy | Plasma | 102.5 ± 2.4% | [2][3] |

| Intra-day Accuracy | Plasma | 96.1 ± 2.2% | [2][3] |

| Inter-day Precision | Plasma | 6.3 ± 1.8% | [2][3] |

| Intra-day Precision | Plasma | 7.9 ± 3.2% | [2][3] |

Experimental Protocol: Protein Precipitation for Plasma Samples

This protocol is adapted from a validated LC-MS/MS method for the quantification of Caspofungin in clinical plasma samples[2][3].

Materials:

-

Plasma sample containing Caspofungin and this compound (IS)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add the internal standard (this compound) solution to the plasma sample.

-

Add a specific volume of acetonitrile to precipitate the proteins. A common ratio is 3:1 (ACN:plasma, v/v). For 100 µL of plasma, add 300 µL of ACN.

-

Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the analyte and internal standard, without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary[2][3].

Workflow for Protein Precipitation

Caption: Workflow of the Protein Precipitation Method.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. On-line SPE procedures have been developed for a more convenient and robust workflow[6][8].

Quantitative Data Summary: Solid-Phase Extraction

| Parameter | Matrix | Value | Reference |

| Recovery | Dried Blood Spots | 62.64% to 76.69% | [9] |

| Lower Limit of Quantification (LLOQ) | Dried Blood Spots | 0.2 µg/mL | [9] |

Experimental Protocol: On-line Solid-Phase Extraction

This protocol describes a general on-line SPE procedure coupled with LC-MS/MS[6].

Materials:

-

Plasma sample containing Caspofungin and this compound (IS)

-

Protein precipitation solution (e.g., acetonitrile)

-

On-line SPE cartridge (e.g., C8 or C18)

-

Loading buffer

-

Washing buffer

-

Elution solvent (compatible with the analytical column mobile phase)

-

LC system with a column-switching valve

Procedure:

-

Sample Pre-treatment: Precipitate proteins from the plasma sample as described in the PPT protocol. This is often necessary to prevent clogging of the SPE cartridge.

-

Loading: Inject a specific volume of the pre-treated sample supernatant onto the SPE cartridge using the loading buffer. The analyte and internal standard are retained on the sorbent.

-